![molecular formula C13H22N2O6 B584730 (|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid CAS No. 90599-96-5](/img/structure/B584730.png)

(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

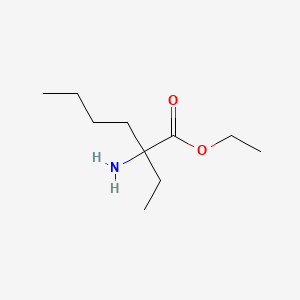

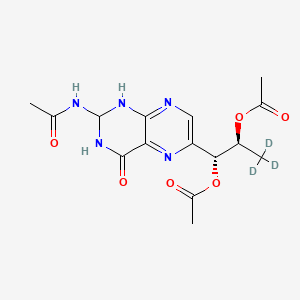

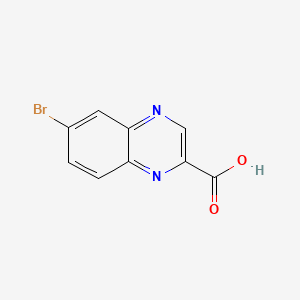

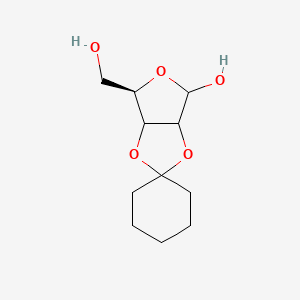

Compounds like “(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid” are typically complex organic molecules. They often contain functional groups such as carboxylic acids, amines, and esters . These functional groups can participate in a variety of chemical reactions and can confer specific physical and chemical properties to the molecule.

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each of which needs to be carefully controlled to ensure the correct product is formed . The synthesis may involve protecting group strategies, where certain functional groups are temporarily masked to prevent them from reacting. One common protecting group is the tert-butoxycarbonyl (Boc) group, which can protect amines during synthesis .

Molecular Structure Analysis

The molecular structure of a compound can be determined using a variety of techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .

Chemical Reactions Analysis

The chemical reactions of a compound are determined by its functional groups. For example, carboxylic acids can participate in acid-base reactions, esterification reactions, and reduction reactions. Amines can act as nucleophiles in substitution reactions or can be acylated to form amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be influenced by its functional groups. For example, carboxylic acids are typically polar and can form hydrogen bonds, which can affect their solubility in different solvents .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Optically Active Beta-Amino Acids A novel class of beta-amino acids containing a versatile aziridine ring was synthesized from aspartic acid. This synthesis involved introducing an alkyl group into protected aspartic acid, constructing an aziridine ring, and then yielding the target compounds after removing protection groups (Park et al., 2001).

Applications in Peptide Antibiotics The unique cyclic amino acid, 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid), is a crucial component in the polyoxins, nucleoside peptide antibiotics produced by Streptomyces cacaoi var. asoensis. In vivo experiments highlighted its biosynthesis, revealing L-isoleucine as a direct precursor (Isono et al., 1975).

Azetidine-2-Carboxylic Acid Chimeras for Peptide Activity Studies Azetidine-2-carboxylic acid analogs with various heteroatomic side chains were synthesized. These chimeras are designed as tools to explore the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Biochemical and Agricultural Applications

Influence on Plant Growth Research on the tomato mutant chloronerva revealed that certain amino acid derivatives like deaminonicotianamine and 2-decarboxynicotianamine, synthesized from azetidine, could promote root growth, suggesting a role in cellular iron transport or metabolism in plants (Ripperger, 1986).

Transition Metal Complexes Azetidine-2-carboxylic acid, due to its unique structure where the amino group is part of a ring, forms bidentate ligands with metal ions. This feature allows it to coordinate with metal ions through the amino and carboxyl groups, forming stable transition metal complexes (White & Joesten, 1976).

Uptake and Incorporation in Biological Systems Studies have explored the uptake and incorporation of azetidine-2-carboxylic acid and its proline analogue in biological systems like Arabidopsis thaliana and Escherichia coli, indicating its significance in studying protein conformation and proline metabolism (Verbruggen et al., 1992).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process carboxylic acids or amine groups .

Mode of Action

The presence of the carboxylic acid and amine groups suggests it could participate in hydrogen bonding and ionic interactions .

Biochemical Pathways

Given the presence of the carboxylic acid and amine groups, it’s possible that it could be involved in amino acid metabolism or other pathways involving these functional groups .

Pharmacokinetics

The presence of the carboxylic acid and amine groups could potentially influence its solubility and therefore its absorption and distribution .

Result of Action

Given its potential to interact with proteins or enzymes, it could potentially influence cellular processes such as signal transduction, protein synthesis, or metabolic pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the ionization state of the carboxylic acid and amine groups could change with pH, potentially influencing the compound’s interactions with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-[(3S)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6/c1-13(2,3)21-12(20)14-8(10(16)17)4-6-15-7-5-9(15)11(18)19/h8-9H,4-7H2,1-3H3,(H,14,20)(H,16,17)(H,18,19)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIRSCHKXCON-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN1CCC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN1CC[C@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-[(3S)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoic Acid](/img/structure/B584651.png)

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)